molecular formula C11H9F3O2 B103991 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione CAS No. 163266-02-2

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

Cat. No. B103991
CAS RN: 163266-02-2
M. Wt: 230.18 g/mol
InChI Key: NSWJGKUEKYWEEF-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione, commonly referred to as TFB, is an organic compound belonging to the class of diketones. It has a wide range of applications in the laboratory and industrial settings, including its use as a reagent in organic synthesis and as a catalyst in polymerization reactions. TFB has also been used in the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

Crystal Structure and Surface Analysis

  • Synthesis and Structural Analysis : The compound 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione has been utilized in the synthesis of complex molecular structures. For example, Pokhodylo et al. (2021) synthesized a compound through a reaction with 1-azido-2,3,4,5,6-pentafluorobenzene, leading to a structure that forms a three-dimensional network through hydrogen bonds and aromatic π–π stacking interactions (Pokhodylo et al., 2021).

Metal Complexes and Coordination Chemistry

  • Nickel and Copper Complexes : Woods et al. (2009) reported on nickel(II) and copper(II) complexes involving this compound. These complexes were characterized by microanalysis and spectroscopic measurements, revealing insights into their magnetic and electronic properties (Woods et al., 2009).
  • Cobalt Complexes : Dun-jia Wang et al. (2010) synthesized a new Co(II) complex using this compound, revealing a distorted octahedron coordination geometry in its crystal structure (Dun-jia Wang et al., 2010).

Photophysical Applications

  • Lanthanide Complexes and Luminescence : Dang et al. (2011) synthesized novel ternary-lanthanide complexes using this compound, exhibiting characteristic NIR luminescence. These complexes have potential applications in optical amplification (Dang et al., 2011).

Chemical Synthesis and Reactions

  • Synthesis of Heterocycles : Shaaban (2008) explored the reaction of this compound with various amines under microwave irradiation, leading to the formation of trifluoromethyl derivatives of heterocycles (Shaaban, 2008).

Crystallography and Molecular Structure

  • Molecular and Crystal Structure Studies : Research by Magerramov et al. (2012) focused on determining the crystal and molecular structure of a derivative of this compound, contributing to the understanding of its structural properties (Magerramov et al., 2012).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

properties

IUPAC Name

4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7-4-2-3-5-8(7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWJGKUEKYWEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578163
Record name 4,4,4-Trifluoro-1-(2-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163266-02-2
Record name 4,4,4-Trifluoro-1-(2-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-Trifluoro-1-(2-methylphenyl)-1,3-butanedione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NF8US8FRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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